1-methyl-5-oxo-3-Pyrrolidinecarboximidamide
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Overview
Description
1-methyl-5-oxo-3-Pyrrolidinecarboximidamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a ketone group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-oxo-3-Pyrrolidinecarboximidamide typically involves the reaction of 1-methyl-5-oxo-3-pyrrolidinecarboxylic acid with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-oxo-3-Pyrrolidinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The carboximidamide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-methyl-5-oxo-3-Pyrrolidinecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-oxo-3-Pyrrolidinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
- Methyl 1-methyl-5-oxo-3-pyrrolidinecarboxylate
Uniqueness
1-methyl-5-oxo-3-Pyrrolidinecarboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboximidamide |
InChI |
InChI=1S/C6H11N3O/c1-9-3-4(6(7)8)2-5(9)10/h4H,2-3H2,1H3,(H3,7,8) |
InChI Key |
WYYOHACCDYBJNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=N)N |
Origin of Product |
United States |
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